molecular formula C12H8N2O4 B11867734 [2,4'-Bipyridine]-3',5-dicarboxylic acid

[2,4'-Bipyridine]-3',5-dicarboxylic acid

Cat. No.: B11867734
M. Wt: 244.20 g/mol
InChI Key: OEONEEUUXCDPQC-UHFFFAOYSA-N
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Description

[2,4’-Bipyridine]-3’,5-dicarboxylic acid is an organic compound that belongs to the bipyridine family. Bipyridines are a group of compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of carboxylic acid groups at the 3’ and 5’ positions of the 2,4’-bipyridine structure. It is a colorless solid that is soluble in organic solvents and slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4’-Bipyridine]-3’,5-dicarboxylic acid can be achieved through various methods. One common approach involves the decarboxylative cross-coupling of pyridine derivatives with aryl bromides. This reaction is typically catalyzed by nickel chloride (NiCl₂·6H₂O) without the need for external ligands . Another method involves the use of platinum and palladium catalysts in a high-pressure reaction with isopropyl acetates .

Industrial Production Methods

Industrial production of [2,4’-Bipyridine]-3’,5-dicarboxylic acid often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize the use of hazardous reagents. The use of homogeneous catalytic systems, such as those involving nickel or palladium, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[2,4’-Bipyridine]-3’,5-dicarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include bipyridinium salts, reduced bipyridine derivatives, and various substituted bipyridines .

Mechanism of Action

The mechanism of action of [2,4’-Bipyridine]-3’,5-dicarboxylic acid involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various catalytic and biological effects. The compound can also interact with biological molecules through hydrogen bonding and other non-covalent interactions, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,4’-Bipyridine]-3’,5-dicarboxylic acid is unique due to its specific substitution pattern, which allows for distinct coordination and reactivity properties compared to other bipyridine isomers. Its carboxylic acid groups provide additional sites for functionalization, making it a versatile compound in various chemical and biological applications .

Properties

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

6-(3-carboxypyridin-4-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8N2O4/c15-11(16)7-1-2-10(14-5-7)8-3-4-13-6-9(8)12(17)18/h1-6H,(H,15,16)(H,17,18)

InChI Key

OEONEEUUXCDPQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=C(C=NC=C2)C(=O)O

Origin of Product

United States

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